An In-depth Technical Guide to 3-Chloro-4-morpholino-1,2,5-thiadiazole
An In-depth Technical Guide to 3-Chloro-4-morpholino-1,2,5-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-morpholino-1,2,5-thiadiazole, a heterocyclic compound, is a key synthetic intermediate, most notably in the production of the beta-adrenergic blocker, Timolol. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of the known biological activities of the broader 1,2,5-thiadiazole class of compounds. While direct biological data for 3-Chloro-4-morpholino-1,2,5-thiadiazole is limited in publicly available literature, this guide serves as a valuable resource for researchers working with this compound and similar chemical scaffolds.
Chemical and Physical Properties
3-Chloro-4-morpholino-1,2,5-thiadiazole is a stable organic compound with the following properties:
| Property | Value | Reference |
| CAS Number | 30165-96-9 | [1] |
| Molecular Formula | C₆H₈ClN₃OS | [1] |
| Molecular Weight | 205.67 g/mol | [1] |
| Appearance | White to off-white or light yellow crystalline powder/solid | [2] |
| Melting Point | 44-47 °C | [2] |
| IUPAC Name | 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | [1] |
| Synonyms | Timolol Impurity F, Timolol Related Compound F, 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine | [1] |
Synthesis
The primary route for the synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine.
Experimental Protocol: Synthesis from 3,4-dichloro-1,2,5-thiadiazole and Morpholine
This protocol is adapted from established chemical literature.[3]
Materials:
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3,4-dichloro-1,2,5-thiadiazole
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Morpholine
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Water
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Concentrated Hydrochloric Acid
-
Methanol
Equipment:
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100 mL three-necked flask
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Reflux condenser
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Heating mantle with stirrer
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Dropping funnel
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Ice bath
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Filtration apparatus
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Vacuum drying oven
Procedure:
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To a 100 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add morpholine (e.g., 6.75 g, 77.4 mmol).
-
Heat the morpholine to 110 °C with stirring.
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Slowly add 3,4-dichloro-1,2,5-thiadiazole (e.g., 3.0 g, 19.3 mmol) dropwise over a period of 20 minutes.
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After the addition is complete, maintain the reaction mixture at 110 °C with continuous stirring for 2 hours.
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Cool the reaction mixture to 0 °C using an ice bath.
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Add 30 mL of water to the cooled mixture.
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Acidify the mixture with concentrated hydrochloric acid while maintaining the temperature at 0 °C.
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Stir the mixture at 0 °C until a precipitate forms.
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Collect the solid product by filtration.
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Wash the collected solid with water.
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Recrystallize the crude product from methanol.
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Dry the purified product under high vacuum.
Expected Yield: Approximately 87.9%.[3]
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole.
Biological Activity
Direct and specific studies on the biological activity of 3-Chloro-4-morpholino-1,2,5-thiadiazole are scarce in the available scientific literature. Its primary role is documented as a precursor in the synthesis of Timolol, a non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma and hypertension.[2]
General Biological Activities of 1,2,5-Thiadiazole Derivatives
The 1,2,5-thiadiazole scaffold is present in various pharmacologically active compounds, suggesting that derivatives of this heterocyclic system can exhibit a range of biological effects. It is important to note that the following activities are reported for the broader class of 1,2,5-thiadiazoles and not specifically for 3-Chloro-4-morpholino-1,2,5-thiadiazole.
| Biological Activity | Description | Reference |
| Antihypertensive | Some 1,2,5-thiadiazole derivatives have been investigated for their potential to lower blood pressure. | [4][5] |
| Antimicrobial | Various derivatives have shown activity against different strains of bacteria and fungi. | [4][5] |
| Anti-HIV | Certain compounds containing the 1,2,5-thiadiazole ring have been explored for their potential as anti-HIV agents. | [4][5] |
| Antileishmanial | The 1,2,5-thiadiazole scaffold has been incorporated into molecules with activity against Leishmania parasites. | [4][5] |
| Anticancer | Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. | [6][7] |
Mechanism of Action and Signaling Pathways
There is no specific information available in the scientific literature regarding the mechanism of action or the signaling pathways modulated by 3-Chloro-4-morpholino-1,2,5-thiadiazole. Its role as an intermediate in the synthesis of Timolol does not inherently confer the same pharmacological properties.
Due to the lack of data, no signaling pathway diagrams can be provided at this time. Further research is required to elucidate any potential biological targets and mechanisms of action for this compound.
Conclusion
3-Chloro-4-morpholino-1,2,5-thiadiazole is a well-characterized chemical intermediate with a clearly defined synthetic route. While the broader 1,2,5-thiadiazole class of compounds exhibits a wide range of biological activities, the specific pharmacological profile of 3-Chloro-4-morpholino-1,2,5-thiadiazole remains largely unexplored. This guide provides a solid foundation of its chemical and synthetic aspects and highlights the need for further investigation into its potential biological effects. For researchers and drug development professionals, this compound may represent an interesting starting point for the design and synthesis of novel therapeutic agents, leveraging the known pharmacological potential of the 1,2,5-thiadiazole scaffold.
References
- 1. 3-Chloro-4-morpholino-1,2,5-thiadiazole | C6H8ClN3OS | CID 121645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-4-morpholino-1,2,5-thiadiazole | 30165-96-9 [chemicalbook.com]
- 3. 3-Chloro-4-morpholino-1,2,5-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 4. 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. publishatcj.com [publishatcj.com]
